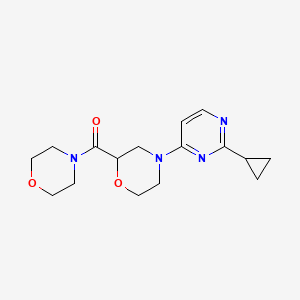![molecular formula C19H25NOS B12263106 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide](/img/structure/B12263106.png)
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide: is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an adamantane core, a cyclopropyl group, and a thiophene ring, making it a complex and intriguing molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the cyclopropyl and thiophene groups. Common reagents used in these reactions include cyclopropyl bromide, thiophene, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the adamantane core.
Substitution: Halogenation or other substitution reactions can occur at the thiophene ring or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of various reduced derivatives.
Aplicaciones Científicas De Investigación
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides stability and rigidity, while the thiophene and cyclopropyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide
- N-{[1-(furan-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide
- N-{[1-(pyridin-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide
Uniqueness: N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide stands out due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity
Propiedades
Fórmula molecular |
C19H25NOS |
|---|---|
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
N-[(1-thiophen-3-ylcyclopropyl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NOS/c21-17(20-12-18(2-3-18)16-1-4-22-11-16)19-8-13-5-14(9-19)7-15(6-13)10-19/h1,4,11,13-15H,2-3,5-10,12H2,(H,20,21) |
Clave InChI |
YBTDHOODLKYVET-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CSC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12263023.png)
![4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263031.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B12263032.png)
![4-[2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263033.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12263038.png)
![4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263039.png)

![4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12263046.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12263058.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12263064.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263076.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B12263084.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B12263086.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263087.png)
